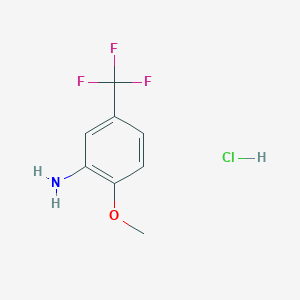

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Description

BenchChem offers high-quality 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTQCFDXOLDZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on an aniline ring, imparts unique electronic properties that are highly valued in medicinal chemistry.[3][4] The hydrochloride salt of this compound is also available under the CAS number 254435-23-9.[5][6] This guide provides an in-depth overview of the properties, synthesis, applications, and safety considerations of 2-Methoxy-5-(trifluoromethyl)aniline.

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][7] Conversely, the methoxy group acts as an electron-donating group through resonance, further modulating the electronic environment of the aromatic ring.[1][4] This unique combination of functional groups makes 2-Methoxy-5-(trifluoromethyl)aniline a versatile intermediate for creating complex, biologically active molecules.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 349-65-5 | [1][2][8][9] |

| Molecular Formula | C8H8F3NO | [1][9][10] |

| Molecular Weight | 191.15 g/mol | [1][9][10][11] |

| Appearance | White to light yellow or green crystalline powder | [1][2] |

| Melting Point | 58-62 °C | [1][9] |

| Boiling Point | 235-237 °C | [2] |

| Purity | ≥98% (GC) | [1][5] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | [2][3] |

| Storage | Store at 2-8 °C. | [1] |

Synthesis

A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of a nitro-substituted precursor.[9][10]

Experimental Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

Step 1: Preparation of the Reaction Mixture A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is prepared. To this solution, a 10% Palladium on carbon (Pd/C) catalyst is added.[9][10]

Step 2: Hydrogenation The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere.[9][10]

Step 3: Filtration and Concentration Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.[9][10]

Step 4: Drying The concentrated product is dried under a vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid with a reported yield of 99%.[9][10]

Caption: Workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

Applications in Drug Discovery and Development

2-Methoxy-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique structural features are leveraged to enhance the efficacy and pharmacokinetic properties of drug candidates.[7]

Key Application Areas:

-

Pharmaceutical Development: This compound is a crucial building block for synthesizing drugs targeting neurological disorders, metabolic diseases, and central nervous system conditions.[1][12] It is also used in the development of antihistamines and antipsychotics.[2]

-

Agrochemicals: It serves as a precursor for the formulation of herbicides, fungicides, and insecticides, contributing to improved crop yields.[1][2]

-

Material Science: The compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1][2]

Safety and Handling

2-Methoxy-5-(trifluoromethyl)aniline is a hazardous substance and requires careful handling in a laboratory setting.[6][13] The following table summarizes its hazard classifications and precautionary statements.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [6][13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][16]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[13][16]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[13][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13][16]

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.[14][16]

-

Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[16]

Spectral Information

Detailed spectral data for 2-Methoxy-5-(trifluoromethyl)aniline, including 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra, are available from various public and commercial databases.[11][17] This information is crucial for quality control and characterization of the compound in a research setting.

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and material science. Its unique electronic and physicochemical properties, derived from the strategic placement of methoxy and trifluoromethyl groups, make it an attractive building block for creating novel and effective molecules. Researchers and scientists working with this compound must adhere to strict safety protocols to mitigate potential hazards.

References

-

Ningbo Inno Pharmchem Co., Ltd. Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. [Link]

-

PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 4. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride [cymitquimica.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride | 254435-23-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 10. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5)IR [m.chemicalbook.com]

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride molecular weight and formula

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride: A Key Building Block in Modern Chemistry

Introduction

2-Methoxy-5-(trifluoromethyl)aniline and its hydrochloride salt are advanced chemical intermediates of significant interest to researchers in drug discovery, agrochemical synthesis, and materials science. The molecule's unique substitution pattern, featuring a trifluoromethyl group, a methoxy group, and an aniline core, provides a powerful platform for developing complex, high-value target compounds. The aniline moiety serves as a versatile scaffold, a common starting point in the synthesis of new drug therapies[1]. This guide offers a detailed examination of the compound's properties, the strategic importance of its functional groups, a validated synthesis protocol, and its primary applications.

Physicochemical Properties and Identifiers

Precise characterization is the foundation of reproducible science. The properties of 2-Methoxy-5-(trifluoromethyl)aniline and its hydrochloride salt are summarized below. The hydrochloride salt is often preferred in experimental settings for its increased stability and solubility in certain solvent systems.

| Property | 2-Methoxy-5-(trifluoromethyl)aniline (Free Base) | 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride |

| Molecular Formula | C₈H₈F₃NO[2][3][4] | C₈H₉ClF₃NO[5] |

| Molecular Weight | 191.15 g/mol [2][3] | 227.61 g/mol [6] |

| CAS Number | 349-65-5[2][3][4] | 254435-23-9 |

| Appearance | White to beige-greyish crystalline powder[7][8] | Data not widely available, typically a solid |

| Melting Point | 58-60 °C[9] | Not specified |

| Synonyms | 3-Amino-4-methoxybenzotrifluoride, 6-Methoxy-α,α,α-trifluoro-m-toluidine[10] | Not applicable |

The Strategic Role of Key Functional Groups in Drug Design

The utility of this compound in medicinal chemistry is not coincidental; it is a direct result of the deliberate combination of its functional groups, which are known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates[11][12].

The Trifluoromethyl (CF₃) Group: A Bioisostere for Metabolic Stability and Potency

The trifluoromethyl group is a cornerstone of modern drug design[13][14]. Its incorporation into a molecular scaffold is a well-established strategy for several reasons:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes in the liver[12][15]. Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block these pathways, increasing the drug's half-life and bioavailability[15][16].

-

Increased Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88)[12]. This property can improve a compound's ability to cross cellular membranes, which is critical for reaching intracellular targets or penetrating the blood-brain barrier[15].

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF₃ group can alter the pKa of nearby functionalities and influence the electronic distribution of the entire molecule[13][16]. This can lead to stronger binding interactions with target proteins and enzymes, thereby increasing potency and selectivity[11][15].

The Methoxy (OCH₃) and Aniline (NH₂) Groups: Versatile Handles for Synthesis

The methoxy and aniline groups provide the synthetic versatility required to build more complex molecules. The aniline's primary amine is a key nucleophile and a common precursor for forming amides, sulfonamides, and for participating in various coupling reactions. The methoxy group is an electron-donating group that influences the reactivity of the aromatic ring, facilitating reactions such as nucleophilic substitutions[17].

Synthesis and Purification Protocol

The most common and efficient synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic hydrogenation of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This process is a foundational reaction in industrial and laboratory settings.

Protocol: Catalytic Hydrogenation of 4-methoxy-3-nitrobenzotrifluoride

Objective: To reduce the nitro group of the starting material to a primary amine, yielding the desired product with high efficiency.

Materials:

-

4-methoxy-3-nitrobenzotrifluoride

-

Methanol (MeOH), reagent grade

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) supply

-

Celite® or diatomaceous earth for filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a suitable reaction vessel, dissolve 4-methoxy-3-nitrobenzotrifluoride in methanol.

-

Catalyst Addition : Carefully add 10% Pd/C catalyst to the solution. The amount is typically 5-10% by weight relative to the starting material.

-

Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the hydrogenation of nitro groups. It provides a surface for the reaction between hydrogen gas and the organic substrate, allowing the reaction to proceed at room temperature and with high selectivity.

-

-

Hydrogenation : Seal the vessel and place it under a hydrogen atmosphere (typically via a balloon or a controlled hydrogenation apparatus).

-

Reaction Monitoring : Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Catalyst Removal : Upon completion, the reaction mixture will be a black slurry. The solid Pd/C catalyst must be removed. This is achieved by filtering the mixture through a pad of Celite®[2][8].

-

Causality: Celite is an inert filter aid that prevents the fine palladium particles from clogging the filter paper and ensures complete removal of the catalyst, which is crucial as residual palladium can interfere with subsequent reactions.

-

-

Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Final Product : The resulting residue is dried under vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white or beige solid, often in high yield (>99%)[2][8].

Formation of the Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid (HCl) in the same or a compatible solvent. The salt will typically precipitate out of the solution and can be collected by filtration.

Experimental Workflow Diagram

Caption: Synthesis workflow for 2-Methoxy-5-(trifluoromethyl)aniline.

Applications in Research and Drug Development

This compound is not an end-product but a critical starting material. Its primary value lies in its role as a versatile building block.

-

Pharmaceuticals : It is a key intermediate in the synthesis of a wide range of pharmaceuticals. It is particularly noted for its use in developing drugs targeting metabolic disorders and conditions of the central nervous system (CNS)[18]. Its structure is also found in precursors to antihistamines and antipsychotic agents[7].

-

Agrochemicals : In the agrochemical industry, it serves as a foundational component for producing advanced herbicides, fungicides, and insecticides, where the trifluoromethyl group contributes to the potency and stability of the final active ingredient[7][17].

-

Materials Science : The compound is used to create specialized polymers and coatings. The presence of the fluorinated group imparts desirable properties such as enhanced thermal stability and chemical resistance to the resulting materials[7][17].

Safety and Handling

Based on available data for the free base, 2-Methoxy-5-(trifluoromethyl)aniline should be handled with care in a laboratory setting.

-

GHS Hazard Classification : Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system).

-

Signal Word : Warning.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Use in a well-ventilated area or a chemical fume hood is essential. A dust mask (e.g., N95) is recommended when handling the solid powder.

References

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

-

Ferreira, V. G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(15), 3485. Available from: [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 19, 2026, from [Link]

-

Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. (n.d.). Chem-Space. Retrieved January 19, 2026, from [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline (96%). (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cas 254435-23-9|| where to buy 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride [chemenu.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]

- 10. 2-Methoxy-5-(trifluoromethyl)aniline (96%) - Amerigo Scientific [amerigoscientific.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 17. chemimpex.com [chemimpex.com]

- 18. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

Technical Guide: Structural Elucidation of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride via FT-IR and Mass Spectrometry

Abstract: This technical guide provides a comprehensive framework for the structural analysis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We delineate field-proven protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), moving beyond procedural steps to explain the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into sample preparation, data acquisition, spectral interpretation, and validation to ensure robust and reliable characterization of this fluorinated aromatic amine.

Introduction: The Analytical Challenge

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative whose unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthetic building block.[2] Its hydrochloride salt form ensures stability and enhances solubility in certain solvents, but also introduces specific considerations for analytical characterization. Accurate structural confirmation is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide details the synergistic application of FT-IR and Mass Spectrometry, two cornerstone techniques in molecular analysis. FT-IR provides a molecular fingerprint by probing the vibrational modes of functional groups, while Mass Spectrometry offers precise mass information and structural clues through controlled fragmentation.[3] Together, they provide an unambiguous confirmation of the molecule's identity and purity.

Part 1: Molecular Fingerprinting with FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For 2-Methoxy-5-(trifluoromethyl)aniline HCl, our focus is on identifying the characteristic vibrations of the amine salt, the aromatic ring, the ether linkage, and the trifluoromethyl group.

Causality in Sample Preparation: ATR vs. KBr Pellet

The choice of sample preparation is the most critical variable for acquiring a high-quality FT-IR spectrum. As a solid powder, two primary methods are viable: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.[5]

-

Attenuated Total Reflectance (ATR): This is the preferred method for its speed and simplicity. A small amount of the solid sample is pressed directly onto a high-refractive-index crystal (typically diamond). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[5] This technique minimizes sample preparation artifacts and is insensitive to sample thickness.

-

KBr Pellet: This classic method involves grinding the sample to a fine powder (1-2% concentration) with dry KBr and pressing the mixture into a transparent pellet.[6][7] While capable of producing excellent spectra, it is susceptible to issues such as moisture contamination (KBr is hygroscopic) and scattering effects if the sample is not ground finely enough.[6]

Expert Recommendation: For routine identification and quality control, ATR is superior due to its reproducibility and minimal sample manipulation. KBr pellets should be reserved for situations requiring high-resolution transmission data, provided stringent anhydrous conditions are maintained.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable background.

-

Background Acquisition: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[8]

-

Data Acquisition: Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.

Data Interpretation: Decoding the Spectrum

The FT-IR spectrum provides a rich tapestry of information. The key is to systematically identify the absorptions corresponding to each part of the molecule. The presence of the hydrochloride salt significantly influences the N-H stretching region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation & Rationale |

| ~3200 - 2800 | N-H Stretch (Ammonium Salt) | The broad, strong absorptions in this region are characteristic of the N⁺-H stretching vibrations in an amine hydrochloride salt. This is a key indicator that the compound is in its salt form, distinguishing it from the free amine. |

| ~3000 - 2840 | C-H Stretch (Aliphatic & Aromatic) | Peaks in this region correspond to the C-H stretching of the methoxy (-OCH₃) group and the aromatic ring. |

| ~1600 & ~1500 | C=C Stretch (Aromatic Ring) | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring, confirming the aromatic core. |

| ~1340 - 1100 | C-F Stretch (Trifluoromethyl Group) | The C-F bonds in the -CF₃ group produce very strong, characteristic absorption bands. This is a primary identifier for the trifluoromethyl substituent. The symmetric and anti-symmetric stretches often result in multiple strong peaks in this region.[9][10] |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | This strong absorption is indicative of the aryl-alkyl ether linkage (Ar-O-CH₃). |

| ~1030 | Symmetric C-O-C Stretch (Aryl Ether) | A second, often weaker, band confirming the presence of the methoxy group. |

Self-Validation: The presence of both the broad N⁺-H stretch (~3000 cm⁻¹) and the intense C-F stretches (~1340-1100 cm⁻¹) provides a high-confidence validation of the 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride structure.

Part 2: Mass and Fragmentation Analysis with Mass Spectrometry

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the analyte and structural details derived from its fragmentation pattern.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and common technique for analyzing volatile and semi-volatile compounds like aniline derivatives.[12]

Causality in Ionization Method: Electron Ionization (EI)

For small, relatively stable organic molecules, Electron Ionization (EI) is the method of choice.[13][14] In the EI source, the sample molecule is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, M⁺•, known as the molecular ion.[15] The excess energy imparted during this "hard" ionization technique causes the molecular ion to fragment in predictable ways, providing a reproducible fragmentation pattern that serves as a structural fingerprint.[13][14]

Expert Rationale: While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for preserving the molecular ion, they provide minimal fragmentation.[16] For unambiguous structural elucidation of an unknown or for confirming the identity of a synthesized compound like this one, the rich fragmentation data from EI is invaluable.

Workflow & Experimental Protocol: GC-MS Analysis

The analysis of an amine hydrochloride by GC-MS requires a crucial sample preparation step to convert the non-volatile salt into the volatile free amine.

Caption: GC-MS workflow for aniline derivative analysis.[12]

-

Sample Preparation (Basification & Extraction):

-

Dissolve a small amount (~1 mg) of the hydrochloride salt in deionized water or methanol.

-

Add 1M sodium hydroxide (NaOH) dropwise to raise the pH to >11.[12] This deprotonates the ammonium salt to the free amine (2-Methoxy-5-(trifluoromethyl)aniline).

-

Perform a liquid-liquid extraction using an organic solvent like dichloromethane or ethyl acetate. The neutral free amine will partition into the organic layer.

-

Collect the organic layer and dry it over anhydrous sodium sulfate to remove residual water.

-

The dried solution is now ready for injection.

-

-

GC Parameters (Typical):

-

Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injection: 1 µL split injection.

-

Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Parameters (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation: Assembling the Puzzle from Fragments

The mass spectrum must be analyzed for two key features: the molecular ion peak (M⁺•) and the major fragment ions. The molecular weight of the free amine (C₈H₈F₃NO) is 191.15 g/mol .[17]

Expected Mass Spectrum Features:

| m/z (mass-to-charge) | Proposed Fragment | Interpretation & Rationale |

| 191 | [M]⁺• | Molecular Ion Peak. Its presence confirms the molecular weight of the free amine. Aromatic compounds often show a prominent molecular ion peak due to the stability of the ring system.[18] |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for aryl ethers.[19][20] |

| 162 | [M - CHO]⁺• | Loss of a formyl radical, a less common but possible rearrangement. |

| 148 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment is a characteristic fragmentation for phenols and aryl ethers, leading to a stable cyclopentadienyl cation structure.[19][20] |

| 122 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This indicates the presence of the -CF₃ group and results in a methoxy-aniline cation. |

| 94 | [C₆H₆O]⁺• | A peak at m/z 94 can arise from hydrogen migration and cleavage, characteristic of aromatic ethers.[18][20] |

Trustworthiness through Isotopic Pattern: High-resolution mass spectrometry can confirm the elemental composition. For C₈H₈F₃NO, the exact mass is 191.0558. A high-resolution instrument should measure the molecular ion within a few parts-per-million (ppm) of this value, providing definitive confirmation of the molecular formula.[16]

Part 3: Integrated Analysis - The Power of Synergy

Neither technique in isolation provides a complete picture. It is the combination of FT-IR and MS that delivers an unassailable structural proof.

Caption: Logical workflow for integrated structural analysis.

The FT-IR data confirms the presence of all key functional groups and, critically, identifies the compound as a hydrochloride salt. The GC-MS data confirms the molecular weight of the corresponding free amine and provides a fragmentation map that is perfectly consistent with the proposed structure, showing characteristic losses of the methoxy and trifluoromethyl substituents. This dual-pronged approach leaves no ambiguity as to the identity and form of the material.

References

- BenchChem. (2025). High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Application Note.

- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.

- Unknown. (n.d.). Mass Spectrometry: Fragmentation. Source document.

- Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Organic Spectroscopy International.

- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd.

- Holčapek, M., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH).

- Whitman College. (n.d.). GCMS Section 6.13. Whitman People.

- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.

- Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.

- Cymit Química S.L. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. Cymit Química.

- Dasgupta, A. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.

- Yadav, R. A., & Singh, I. S. (n.d.). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Source document.

- JASCO Inc. (n.d.). Theory of FTIR Spectroscopy. JASCO Inc.

- ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate.

- Unknown. (n.d.). Sample preparation for FT-IR. Source document.

- Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing.

- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. PubChem.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline 96%. Sigma-Aldrich.

- NIST. (n.d.). Experimental data for CF3 (Trifluoromethyl radical). Computational Chemistry Comparison and Benchmark Database.

- CymitQuimica. (n.d.). CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline. CymitQuimica.

- Smolecule. (2023). Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5. Smolecule.

- Michigan State University. (n.d.). Principles of FTIR Spectroscopy. MSU Chemistry.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. ResearchGate.

- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5)IR. ChemicalBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- American Pharmaceutical Review. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. American Pharmaceutical Review.

- ResearchGate. (2025). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF3OX (X=H, F, Cl, Br). ResearchGate.

- AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing.

- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.

- Chemistry LibreTexts. (2022). IR Spectroscopy. Chemistry LibreTexts.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker.

- NIST. (n.d.). 2-Methoxy-5-nitrobenzotrifluoride. NIST WebBook.

- SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. SpectraBase.

- Lab Pro Inc. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline, 5G. Lab Pro Inc.

- ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. ResearchGate.

Sources

- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 2. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 3. jascoinc.com [jascoinc.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. ias.ac.in [ias.ac.in]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. acdlabs.com [acdlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. pharmafocuseurope.com [pharmafocuseurope.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-甲氧基-5-三氟甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. GCMS Section 6.13 [people.whitman.edu]

A Senior Application Scientist's Guide to 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride: Commercial Availability and Purity Assessment

Introduction

2-Methoxy-5-(trifluoromethyl)aniline and its hydrochloride salt are pivotal intermediates in the synthesis of high-value organic molecules. The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and steric influences, making it a valuable building block in medicinal chemistry and agrochemical development.[1][2] Specifically, it is a key component in the synthesis of various pharmaceuticals, including those targeting metabolic and central nervous system disorders.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the commercial availability of high-purity 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is of paramount importance to researchers and drug development professionals. Impurities introduced from this starting material can propagate through a synthetic sequence, leading to final products with undesirable toxicological profiles, reduced efficacy, or difficulties in purification. This guide provides an in-depth overview of the commercial landscape for this compound and a technical discussion of the analytical methodologies required to ensure its purity and, by extension, the integrity of the research and development process.

Commercial Availability and Supplier Landscape

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is available from a range of chemical suppliers who specialize in research and development chemicals, as well as bulk manufacturing. It's important to note the distinction between the free amine (CAS No. 349-65-5) and its hydrochloride salt (CAS No. 254435-23-9). The hydrochloride salt is often preferred for its improved stability and handling characteristics as a solid.

The compound is typically supplied at purities ranging from 95% to over 98%, with the specific grade being dictated by the intended application. For early-stage discovery and research, a lower purity grade may be acceptable, whereas for later-stage development and manufacturing, a higher purity of >98% is often required.

Below is a summary of representative commercial suppliers and their typical product offerings. Note that availability and purity may vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Offered Purity |

| Sigma-Aldrich | 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride | 254435-23-9 | 95% |

| Apollo Scientific | 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride | Not specified | >98%[3] |

| TCI America | 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | Not specified[4] |

| Chem-Impex | 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | ≥ 98% (by GC)[2] |

This table is for illustrative purposes and is not an exhaustive list. Researchers should verify current specifications with suppliers.

These products are intended for professional laboratory, manufacturing, and industrial use only and are not for medical or consumer applications.[4]

The Critical Role of Purity: Impurity Profiling

In the context of pharmaceutical synthesis, the adage "garbage in, garbage out" holds particularly true. The purity of starting materials directly impacts the quality of the final API. Impurities in 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride can be broadly categorized as follows:

-

Process-Related Impurities: These are substances introduced or formed during the synthesis of the compound. They can include unreacted starting materials (e.g., 4-methoxy-3-nitrobenzotrifluoride), intermediates, and by-products from side reactions.[5] For instance, incomplete reduction of the nitro group during synthesis could leave residual nitro-aromatic compounds.[6]

-

Degradation Impurities: These arise from the decomposition of the compound during storage or handling. Anilines are susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone.[5]

-

Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloroethane) may be present in trace amounts.[5][7]

-

Elemental Impurities: Trace metals from catalysts, such as Palladium used in the reduction of the nitro group (e.g., Pd/C), can be present.[5][6]

A study on the impurity profiling of a similar compound, 3-bromo-5-(trifluoromethyl)aniline, successfully utilized LC-SPE/NMR to identify di-bromo derivatives as major impurities.[8][9] This underscores the importance of having robust analytical methods to identify and quantify such structurally related impurities.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is often necessary to fully characterize the purity of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. The choice of method depends on the information required, from routine purity checks to comprehensive impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination of non-volatile organic compounds. For substituted anilines, a reverse-phase HPLC (RP-HPLC) method with a C18 column is highly effective due to its ability to separate compounds based on polarity.[10]

Rationale for Method Selection: The combination of a non-polar stationary phase (C18) and a polar mobile phase (typically a gradient of acetonitrile and water) allows for the separation of the main aniline compound from both more polar and less polar impurities. UV detection is well-suited for aromatic compounds like anilines, which exhibit strong chromophores.

Experimental Protocol: HPLC Purity Analysis

-

Standard Preparation: Accurately weigh and dissolve approximately 10 mg of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

-

Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and Water (Gradient elution)

-

Gradient: Start with 30% Acetonitrile, ramp to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The retention times of the peaks in the sample chromatogram should be compared to the standard to confirm the identity of the main component.

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and certain process-related impurities.[5] For aniline analysis, a capillary column with a mid-polarity phase like VF-1701ms can be effective, coupled with a Flame Ionization Detector (FID) or a more specific Nitrogen-Phosphorus Detector (NPD).[11][12]

Rationale for Method Selection: GC offers high resolution and is excellent for separating compounds with different boiling points. While derivatization is sometimes required for polar compounds like anilines to improve their thermal stability and peak shape, direct injection is often feasible.[13]

Complementary Analytical Techniques

While HPLC and GC are excellent for quantification, they do not provide definitive structural information on their own. For comprehensive characterization, especially of unknown impurities, other techniques are essential.

-

Mass Spectrometry (MS): When coupled with GC (GC-MS) or LC (LC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for elucidating the precise chemical structure of the main component and any isolated impurities. Techniques like LC-SPE/NMR allow for the separation of impurities by LC, followed by their trapping and subsequent analysis by NMR.[8][9]

Caption: Comparison of Analytical Methods.

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a commercially accessible and vital building block for the pharmaceutical and agrochemical industries. The integrity of research and development outcomes hinges on the purity of this starting material. Therefore, a robust quality control strategy is not merely a recommendation but a necessity. While various suppliers offer this compound, it is incumbent upon the researcher to verify its purity using appropriate analytical techniques. A combination of chromatographic methods like HPLC and GC for quantitative analysis, supplemented by spectroscopic methods such as MS and NMR for structural elucidation of impurities, provides a comprehensive framework for ensuring the quality and consistency required for successful drug development and chemical synthesis.

References

-

Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem. 10

-

1,2-Diphenylethane-1,2-diol. Apollo Scientific. 14

-

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride | 254435-23-9. Sigma-Aldrich.

-

2-Methoxy-5-(trifluoromethyl)aniline. Nordmann.

-

(+/-)-Hydrobenzoin | 655-48-1. Tokyo Chemical Industry Co., Ltd.

-

CAS 655-48-1: Hydrobenzoin (racemic). CymitQuimica.

-

(+/-)-HYDROBENZOIN | 655-48-1. ChemicalBook.

-

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. Cymit Química S.L.

-

CAS Number 655-48-1 | (+ -)-Hydrobenzoin. Spectrum Chemical.

-

2-Methoxy-5-(trifluoromethyl)aniline. Chem-Impex.

-

2-Methoxy-5-(trifluoromethyl)aniline synthesis. ChemicalBook.

-

method 8131 aniline and selected derivatives by gas chromatography. EPA.

-

2-Methoxy-5-(trifluoromethyl)aniline, 5g, Each. TCI America.

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

-

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, 98% Purity, C8H9ClF3NO, 100 mg.

-

2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5. ChemicalBook.

-

Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

-

Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.

-

Aniline purity. Agilent.

-

CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.

-

2-Methoxy-5-(trifluoromethyl)aniline. PubChem.

-

Aniline Impurities and Related Compound. Veeprho.

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. veeprho.com [veeprho.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. epa.gov [epa.gov]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. 655-48-1 Cas No. | 1,2-Diphenylethane-1,2-diol | Apollo [store.apolloscientific.co.uk]

synthesis route and mechanism for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

An In-depth Technical Guide to the Synthesis and Mechanism of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

This guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group enhances the metabolic stability and binding affinity of target molecules, making this compound a valuable building block in medicinal chemistry.[2] This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices.

Strategic Approach to Synthesis: The Reduction Pathway

The most direct and industrially scalable route to 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This method is favored for its high efficiency, selectivity, and the use of readily available reagents. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that enhances the compound's stability and handling properties.

The overall transformation proceeds in two distinct stages:

-

Catalytic Hydrogenation : The selective reduction of the nitro group to an amine.

-

Salt Formation : The reaction of the resulting aniline with hydrochloric acid to yield the stable hydrochloride salt.

Part A: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

This section details the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.

Reaction Scheme & Mechanism

The core of this synthesis is the reduction of a nitro group to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4]

Mechanism of Catalytic Hydrogenation: The reaction mechanism on the surface of the palladium catalyst is a complex heterogeneous process. It can be summarized in the following key steps:

-

Adsorption : Both hydrogen gas (H₂) and the nitro compound, 4-methoxy-3-nitrobenzotrifluoride, adsorb onto the active sites of the palladium catalyst.

-

Hydrogen Activation : The H-H bond in the hydrogen molecule is cleaved, forming reactive hydrogen atoms on the palladium surface.

-

Stepwise Reduction : The nitro group (-NO₂) is sequentially reduced. This process involves several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, which are ultimately reduced to the final amino group (-NH₂).

-

Desorption : The final product, 2-Methoxy-5-(trifluoromethyl)aniline, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Methoxy-3-nitrobenzotrifluoride | 394-25-2 | C₈H₆F₃NO₃ | 221.14 | Starting Material |

| Palladium on Carbon (10% Pd) | 7440-05-3 | Pd/C | 106.42 (Pd) | Catalyst |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Solvent |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | Reducing Agent |

| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | Filtration Aid |

Procedure:

-

Reaction Setup : To a hydrogenation flask, add 4-methoxy-3-nitrobenzotrifluoride.

-

Solvent Addition : Add anhydrous methanol to dissolve the starting material completely. A typical concentration is a 0.1 M to 0.5 M solution.

-

Catalyst Addition : Carefully add 10% Palladium on Carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the starting material.

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr shaker can be used) at room temperature.

-

Reaction Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process typically takes several hours to overnight.[3][4]

-

Catalyst Removal : Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution : The Pd/C catalyst can be pyrophoric when dry; ensure it remains wet during filtration and disposal.

-

Product Isolation : Wash the Celite® pad with additional methanol to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Drying : Dry the resulting solid under vacuum to afford 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid.[3][4]

Expected Results:

| Parameter | Value | Reference |

| Yield | ~99% | [3][4] |

| Appearance | Off-white to beige crystalline powder | [3][4] |

| Melting Point | 58-60 °C | [4] |

Rationale for Experimental Choices

-

Catalyst Selection (10% Pd/C) : Palladium on carbon is the catalyst of choice for nitro group reductions due to its high activity, selectivity, and cost-effectiveness. It efficiently catalyzes the reaction under mild conditions (room temperature and atmospheric pressure), minimizing the risk of side reactions.

-

Solvent (Methanol) : Methanol is an excellent solvent for the starting nitro compound and the resulting aniline. Its polarity facilitates the reaction, and its low boiling point allows for easy removal during product isolation.

-

Filtration Aid (Celite®) : The fine particles of the Pd/C catalyst can pass through standard filter paper. Celite®, a diatomaceous earth, forms a porous filter bed that effectively traps the fine catalyst particles, ensuring a clean filtrate free of palladium contamination.

Part B: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

The conversion of the free base aniline to its hydrochloride salt is a standard procedure to improve the compound's physical properties.

Reaction Scheme & Mechanism

This is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a base, accepting a proton from hydrochloric acid. This forms a stable ammonium salt.

Experimental Protocol

Procedure:

-

Dissolution : Dissolve the purified 2-Methoxy-5-(trifluoromethyl)aniline in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification : While stirring the solution, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid. The HCl can be added as a solution in a compatible solvent (e.g., HCl in isopropanol) or by bubbling anhydrous HCl gas through the solution.

-

Precipitation : The hydrochloride salt is typically insoluble in the chosen organic solvent and will precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Isolation : Collect the solid product by vacuum filtration.

-

Washing : Wash the collected salt with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying : Dry the white to off-white solid under vacuum to yield the final 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire synthesis process, from the starting material to the final hydrochloride salt.

Safety and Handling

-

2-Methoxy-5-(trifluoromethyl)aniline : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Palladium on Carbon (Pd/C) : The catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled in a wet state and in an inert atmosphere whenever possible.

-

Hydrochloric Acid : Concentrated HCl is highly corrosive and should be handled in a fume hood with appropriate PPE.

References

-

2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (MFCD00042486), a key building block in pharmaceutical and agrochemical synthesis.[1] Understanding the stability profile of this compound is paramount for ensuring its quality, purity, and performance in research and development applications. This document will delve into the intrinsic chemical nature of the molecule, potential degradation pathways, and provide field-proven protocols for its handling and storage to maintain its integrity.

Compound Profile and Inherent Stability Characteristics

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is an aromatic amine that possesses functional groups susceptible to degradation. The aniline moiety is prone to oxidation, while the trifluoromethyl group can influence the electron density of the aromatic ring, affecting its reactivity. The hydrochloride salt form generally enhances stability and solubility compared to the free base.

The key structural features influencing its stability are:

-

Aniline Moiety: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

-

Methoxy Group: The electron-donating methoxy group can activate the aromatic ring, potentially influencing its susceptibility to electrophilic attack.

-

Trifluoromethyl Group: This strong electron-withdrawing group can impact the overall electronic properties of the molecule and may be susceptible to degradation under harsh conditions.

Recommended Storage Conditions: A Proactive Approach to Preservation

To ensure the long-term integrity of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, adherence to appropriate storage conditions is critical. The following recommendations are based on a synthesis of safety data sheet information and best practices for handling aromatic amines.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects the aniline moiety from oxidative degradation. |

| Light | Protect from light | Prevents potential photodegradation, a common pathway for anilines.[2][3] |

| Moisture | Store in a dry environment | Prevents hydrolysis of the hydrochloride salt and potential degradation. |

| Container | Tightly sealed, appropriate container | Prevents exposure to atmospheric moisture and oxygen. |

Potential Degradation Pathways: Understanding the "Why"

While specific degradation studies on 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride are not extensively published, we can predict potential degradation pathways based on the known reactivity of anilines and related compounds. These pathways should be investigated experimentally through forced degradation studies.

Caption: Predicted degradation pathways for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride under various stress conditions.

Oxidative Degradation

Anilines are well-known to be susceptible to oxidation.[4][5][6] The primary amine can be oxidized to form a variety of products, including nitroso, nitro, and azoxy compounds. The presence of atmospheric oxygen or oxidizing agents can accelerate this process, often leading to discoloration of the material.

Hydrolytic Degradation

As a hydrochloride salt, the compound can be susceptible to hydrolysis, particularly in non-anhydrous conditions or at elevated pH, which would liberate the free aniline. While the free aniline may be the intended starting material in some reactions, its uncontrolled formation during storage represents a change in the product's identity and purity.

Photodegradation

Aromatic amines can undergo photodegradation upon exposure to light, especially UV radiation.[2][3] This can lead to the formation of colored polymeric materials and other complex degradation products.

Thermal Degradation

Elevated temperatures can provide the energy required to initiate decomposition reactions. The trifluoromethyl group, while generally stable, can be a site of degradation at very high temperatures.[7]

A Framework for Stability Testing: A Self-Validating System

To experimentally determine the stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a comprehensive stability testing program should be implemented. This program should be designed in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for elucidating potential degradation pathways and for the development of a stability-indicating analytical method.[11][12][13]

| Stress Condition | Protocol | Potential Observations |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Formation of the free aniline, potential for further degradation. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Formation of the free aniline. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Discoloration, formation of multiple degradation peaks in HPLC. |

| Thermal Degradation | 80°C for 48 hours | Changes in physical appearance, potential for new impurities. |

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Discoloration, changes in purity. |

Accelerated and Long-Term Stability Studies

Once a stability-indicating method is in place, formal stability studies should be conducted to establish a re-test period.

| Study Type | Storage Condition | Minimum Duration |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 12 months (or longer) |

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for accurately assessing the purity and degradation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[14][15][16]

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Step-by-Step Methodology:

-

Column and Mobile Phase Screening:

-

Start with a C18 reverse-phase column.

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid) to achieve good peak shape and retention for the parent compound.

-

-

Gradient Optimization:

-

Develop a gradient elution method to ensure the separation of the main peak from any potential early-eluting polar degradants and late-eluting non-polar degradants.

-

-

Analysis of Forced Degradation Samples:

-

Inject the samples from the forced degradation studies.

-

The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is free from co-eluting impurities.

-

-

Method Validation:

-

Once the method demonstrates specificity, validate it according to ICH Q2(R1) guidelines for parameters including linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

-

Conclusion: Ensuring Compound Integrity through Scientific Rigor

The chemical stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a critical attribute that directly impacts its utility in research and development. By implementing the recommended storage conditions, researchers can proactively minimize degradation. Furthermore, a comprehensive understanding of potential degradation pathways, coupled with a robust, validated stability-indicating analytical method, provides a scientifically sound framework for ensuring the long-term quality and reliability of this important chemical intermediate. The protocols and insights provided in this guide are intended to empower scientists to maintain the integrity of their starting materials, leading to more reproducible and reliable experimental outcomes.

References

-

ICH Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][9]

-

Photodegradation of aniline in aqueous suspensions of microalgae. (2007). PubMed. [Link][2][3]

-

Aniline degradation by electrocatalytic oxidation. (2009). PubMed. [Link][4]

-

ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. [Link][9]

-

Degradation of aniline by Fe 2+ -activated persulfate oxidation at ambient temperature. (2013). Journal of Central South University. [Link][5]

-

ICH Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link][10]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link][11]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link][13]

-

Photodegradation of aniline in aqueous suspensions of microalgae. (2007). ResearchGate. [Link][3]

-

Aniline degradation by electrocatalytic oxidation. (2009). ResearchGate. [Link][6]

-

Forced Degradation Studies. (2016). MedCrave online. [Link][12]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2017). RSC Publishing. [Link][14]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link][15]

-

HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. [Link][16]

Sources

- 1. 2-甲氧基-5-三氟甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. researchgate.net [researchgate.net]

- 7. turi.org [turi.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. database.ich.org [database.ich.org]

- 10. youtube.com [youtube.com]

- 11. ijrpp.com [ijrpp.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

electronic properties of the trifluoromethyl group on the aniline ring

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethyl Group on the Aniline Ring

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group onto an aniline scaffold is a cornerstone of modern medicinal, agrochemical, and materials science.[1][2] Its presence profoundly alters the molecule's physicochemical properties, including metabolic stability, lipophilicity, and, most critically, its electronic profile.[1][3] This guide provides a detailed examination of the electronic effects imparted by the CF3 group to the aniline ring. We will dissect the powerful inductive and subtle resonance effects, quantify their impact on basicity (pKa) and reactivity using Hammett constants, and explore the resulting regiochemical outcomes in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the unique electronic characteristics of trifluoromethylated anilines in molecular design.

Introduction: The Strategic Value of the Trifluoromethyl Group

In the design of bioactive molecules and functional materials, the aniline moiety is a ubiquitous structural motif. However, its inherent reactivity and metabolic susceptibility often necessitate modification. The introduction of a trifluoromethyl group is a well-established strategy to overcome these limitations.[3] The high strength of the carbon-fluorine bond enhances metabolic stability by making the group resistant to degradation by cytochrome P450 enzymes.[1][3] Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to penetrate biological membranes—a critical factor in the bioavailability of pharmaceuticals and agrochemicals.[1][4]

Beyond these steric and pharmacokinetic advantages lies the CF3 group's dominant influence on the electronic landscape of the aniline ring. This guide focuses specifically on these electronic properties, which are fundamental to understanding and predicting the behavior of this important class of compounds.

Core Electronic Properties: A Tale of Two Effects

The net electronic influence of any substituent on an aromatic ring is a combination of two primary forces: the inductive effect and the resonance effect.[5][6] For the trifluoromethyl group on an aniline ring, these effects are profoundly influential.

The Dominant Inductive Effect (-I)

The inductive effect describes the withdrawal or donation of electron density through the sigma (σ) bond framework, driven by differences in electronegativity.[5][6] Fluorine is the most electronegative element, and the presence of three fluorine atoms on a single carbon atom makes the CF3 group one of the most powerful electron-withdrawing groups known in organic chemistry.[7][8]

This strong -I effect polarizes the C-CF3 bond, pulling electron density away from the aromatic ring. This has several key consequences:

-

Ring Deactivation: The overall electron density of the benzene ring is significantly reduced, making it less nucleophilic and therefore less reactive towards electrophiles.[9]

-

Reduced Basicity: The electron density on the nitrogen atom of the amino group is also depleted, making its lone pair less available for protonation. This significantly reduces the basicity of the aniline.[1]

Resonance and Hyperconjugation

The resonance effect involves the delocalization of electrons through the pi (π) system.[5] Unlike groups with lone pairs (like -NH2) or pi bonds (like -NO2), the CF3 group does not participate in classical resonance. However, a weaker form of interaction, often termed negative hyperconjugation or "no-bond resonance," can be invoked, where electrons from the C-C bond adjacent to the CF3 group delocalize into the antibonding σ* orbitals of the C-F bonds. While a topic of theoretical interest, in the context of aniline chemistry, the inductive effect is overwhelmingly dominant and dictates the group's overall electronic character. For all practical purposes in molecular design, the CF3 group is considered a non-resonance, strongly inductive electron-withdrawing group.

The diagram below illustrates the opposing electronic forces at play in a molecule like 4-(trifluoromethyl)aniline. The amino group is a strong resonance donor (+R) and a moderate inductive withdrawer (-I), while the trifluoromethyl group is a powerful inductive withdrawer (-I).

Caption: Opposing electronic effects on the trifluoromethylaniline ring.

Quantitative Analysis of Electronic Effects

To move from a qualitative description to a quantitative framework, chemists rely on parameters like Hammett constants and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on the reactivity of aromatic compounds. The Hammett constant, sigma (σ), is a measure of the electronic-donating or -withdrawing ability of a substituent. Positive σ values indicate an electron-withdrawing group, while negative values indicate an electron-donating group.

The CF3 group possesses one of the largest positive σ values among common substituents, confirming its powerful electron-withdrawing nature.[10]

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

|---|---|---|---|

| -NH2 (Amino) | -0.16 | -0.66 | Strong Donating |

| -CH3 (Methyl) | -0.07 | -0.17 | Weak Donating |

| -H (Hydrogen) | 0.00 | 0.00 | Reference |

| -Cl (Chloro) | +0.37 | +0.23 | Withdrawing |

| -CN (Cyano) | +0.56 | +0.66 | Strong Withdrawing |

| -CF3 (Trifluoromethyl) | +0.43 | +0.54 | Very Strong Withdrawing |